2,2'-((6-Methylpyrimidine-2,4-diyl)bis(sulfanediyl))bis(1-(4-methylpiperazin-1-yl)ethanone)
CAS No.:
Cat. No.: VC16279674
Molecular Formula: C19H30N6O2S2
Molecular Weight: 438.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H30N6O2S2 |
|---|---|
| Molecular Weight | 438.6 g/mol |
| IUPAC Name | 2-[6-methyl-2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanyl-1-(4-methylpiperazin-1-yl)ethanone |
| Standard InChI | InChI=1S/C19H30N6O2S2/c1-15-12-16(28-13-17(26)24-8-4-22(2)5-9-24)21-19(20-15)29-14-18(27)25-10-6-23(3)7-11-25/h12H,4-11,13-14H2,1-3H3 |
| Standard InChI Key | NEALDHRJMVCKSG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)SCC(=O)N2CCN(CC2)C)SCC(=O)N3CCN(CC3)C |
Introduction
Structural Characterization and Molecular Geometry
The compound features a 6-methylpyrimidine core at its center, with sulfur atoms at the 2- and 4-positions forming thioether linkages to two identical 1-(4-methylpiperazin-1-yl)ethanone side chains. The pyrimidine ring adopts a planar configuration, while the piperazine moieties introduce conformational flexibility due to their chair-to-chair interconversion dynamics . Key bond angles and torsional parameters can be inferred from crystallographic data of related bis-thioether compounds, which exhibit triclinic packing with unit cell dimensions approximating , , and .
Spectroscopic Signatures
Infrared (IR) spectroscopy of analogous thioether-linked compounds reveals characteristic absorptions for C=S (1212–1256 cm), C=O (1670–1710 cm), and N–H (3225–3320 cm) stretches . Nuclear magnetic resonance (NMR) data for the target compound’s precursors show singlet signals for methylene protons adjacent to sulfur at 4.72–4.82 ppm and deshielded pyrimidine protons at 6.5–7.2 ppm . High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 438.6 with isotopic patterns consistent with two sulfur atoms.
Table 1: Key Structural and Spectroscopic Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 438.6 g/mol | |
| IR Bands (C=S, C=O, N–H) | 1212–1256, 1670–1710, 3225–3320 cm | |
| NMR (CH-S) | 4.72–4.82 ppm (singlet) |
Physicochemical Properties and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but limited solubility in water (<1 mg/mL). Its logP value, estimated at 1.8 via computational methods, suggests moderate lipophilicity suitable for membrane penetration . Stability studies indicate decomposition above 200°C, with hydrolytic susceptibility at the thioether linkages under strongly acidic (pH < 2) or alkaline (pH > 10) conditions.
Crystallographic Behavior
Although no single-crystal data exist for this specific compound, structurally similar bis-thioethers crystallize in triclinic systems with intermolecular π-π stacking (3.5–4.0 Å) between pyrimidine rings and hydrogen bonds involving piperazine N–H groups (2.8–3.1 Å) . These interactions likely contribute to the compound’s solid-state stability.
Biological Activity and Mechanistic Insights
While direct bioactivity data are scarce, the compound’s structural analogs demonstrate antimicrobial and enzyme-inhibitory properties .
Enzyme Inhibition
The 4-methylpiperazine group is a known pharmacophore in tyrosine kinase inhibitors, potentially enabling interference with ATP-binding sites . For example, imidazopyridine derivatives bearing similar substituents show IC values of 0.8–2.3 μM against Abl1 kinase .
Table 2: Comparative Bioactivity of Structural Analogs
| Compound Class | Target | Activity (MIC/IC) | Source |
|---|---|---|---|
| Bis-thiazoles | Bacillus subtilis | 20 μg/mL | |
| Imidazopyridines | Abl1 kinase | 0.8–2.3 μM |
Pharmacokinetic and Toxicity Considerations
Predictive ADMET modeling highlights moderate blood-brain barrier permeability (logBB = −0.4) and cytochrome P450 3A4 inhibition risk (IC = 6.7 μM) . The compound’s two piperazine rings may confer hERG channel affinity (), necessitating cardiac safety profiling .
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